(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one
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Overview
Description
(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that combines a benzofuran ring with an imino group and a methylbutan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one typically involves the reaction of 2-benzofuran-1(3H)-one with an appropriate imine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Oligoyne derivatives
Uniqueness
(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one is unique due to its specific structural features, such as the combination of a benzofuran ring with an imino group and a methylbutan substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93272-72-1 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(2-methylbutan-2-ylimino)-2-benzofuran-1-one |
InChI |
InChI=1S/C13H15NO2/c1-4-13(2,3)14-11-9-7-5-6-8-10(9)12(15)16-11/h5-8H,4H2,1-3H3 |
InChI Key |
FCLZMFCXIDJCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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